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molecular formula C8H5N3S B1266817 1,2,4-Triazolo[3,4-b]benzothiazole CAS No. 247-92-7

1,2,4-Triazolo[3,4-b]benzothiazole

Cat. No. B1266817
M. Wt: 175.21 g/mol
InChI Key: BGFURDBGMRKOTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03937713

Procedure details

Five grams (30.0 mmoles) of o-chlorophenylisothiocyanate were dissolved in 50 ml. of dry DMF. A solution of 1.8 g. (30.0 mmoles) of formylhydrazine in 50 ml. of dry DMF was added dropwise rapidly to the stirred reaction mixture. The temperature of the reaction rose to about 45°C. The temperature was maintained between 60°C. and 100°C. for 24 hours. Thirty millimoles, 1.5 g., of sodium hydride as a 50% mineral oil suspension was added to the reaction mixture. The reaction was completed by heating at reflux temperature (160°C.) for about 185 hours. The cooled mixture was poured into water. The aqueous mixture was extracted with n-hexane to remove mineral oil. The product was extracted with ethyl acetate. The ethyl acetate extract was washed (water), dried (MgSO4) and evaporated in vacuo to a residual oil. The oil was covered with dry ether and the product crystallized upon standing. The yield of s-triazolo[3,4-b]benzothiazole, m.p. about 175°-176°C., was 200 mg.
Quantity
30 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]=[C:9]=[S:10].CN(C=O)C.[CH:16]([NH:18][NH2:19])=O.[H-].[Na+]>O>[N:19]1[N:18]=[CH:16][N:8]2[C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=3[S:10][C:9]=12 |f:3.4|

Inputs

Step One
Name
Quantity
30 mmol
Type
reactant
Smiles
ClC1=C(C=CC=C1)N=C=S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
30 mmol
Type
reactant
Smiles
C(=O)NN
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to about 45°C
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained between 60°C. and 100°C. for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
by heating
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with n-hexane
CUSTOM
Type
CUSTOM
Details
to remove mineral oil
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate extract
WASH
Type
WASH
Details
was washed (water)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to a residual oil
CUSTOM
Type
CUSTOM
Details
the product crystallized

Outcomes

Product
Name
Type
Smiles
N=1N=CN2C1SC1=C2C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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